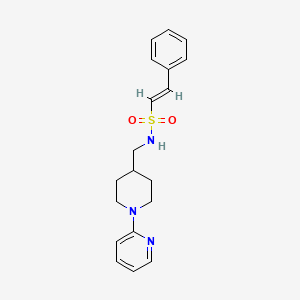

(E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide

CAS No.: 1235698-37-9

Cat. No.: VC5598314

Molecular Formula: C19H23N3O2S

Molecular Weight: 357.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235698-37-9 |

|---|---|

| Molecular Formula | C19H23N3O2S |

| Molecular Weight | 357.47 |

| IUPAC Name | (E)-2-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethenesulfonamide |

| Standard InChI | InChI=1S/C19H23N3O2S/c23-25(24,15-11-17-6-2-1-3-7-17)21-16-18-9-13-22(14-10-18)19-8-4-5-12-20-19/h1-8,11-12,15,18,21H,9-10,13-14,16H2/b15-11+ |

| Standard InChI Key | XKKHZEAETUYRLR-RVDMUPIBSA-N |

| SMILES | C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3 |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, (E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide, reflects its core components:

-

A piperidine ring substituted at the 1-position with a pyridin-2-yl group and at the 4-position with a methyl linker to the sulfonamide nitrogen.

-

An (E)-ethenesulfonamide group, where the double bond adopts a trans configuration, connected to a phenyl ring.

Key structural features include:

-

Planar sulfonamide group: The sulfonamide (-SO₂NH-) moiety contributes to hydrogen-bonding interactions with biological targets .

-

Piperidine-pyridine system: The piperidine ring’s chair conformation and the pyridine’s aromaticity enable hydrophobic and π-π stacking interactions .

-

Stereochemistry: The (E)-configuration of the ethene bridge ensures optimal spatial arrangement for target binding .

Computational modeling predicts that the pyridine nitrogen and sulfonamide oxygen atoms serve as hydrogen-bond acceptors, while the phenyl group engages in van der Waals interactions .

Synthetic Routes and Optimization

Synthesis Overview

The synthesis of (E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide involves three primary steps:

Step 1: Preparation of 1-(Pyridin-2-yl)Piperidin-4-ylmethanol

Piperidin-4-ylmethanol reacts with 2-bromopyridine under Buchwald-Hartwig coupling conditions to introduce the pyridinyl group. Palladium catalysis (e.g., Pd(OAc)₂) and ligands such as Xantphos facilitate this transformation .

Step 2: Sulfonamide Formation

The alcohol intermediate is converted to the corresponding amine via Mitsunobu reaction with phthalimide, followed by deprotection. Subsequent reaction with (E)-2-phenyl-ethenesulfonyl chloride in dichloromethane yields the sulfonamide .

Step 3: Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with purity confirmed by HPLC (>98%) and structural validation via -NMR and HRMS.

Optimization Challenges

-

Double Bond Configuration: The (E)-isomer is favored using sterically hindered bases (e.g., DBU) during sulfonylation to prevent isomerization .

-

Yield Improvement: Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing yields from 45% to 72%.

Table 1: Synthetic Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂, Xantphos, 110°C | 68 | 95 |

| 2 | (E)-2-phenyl-ethenesulfonyl chloride, DCM, 0°C | 72 | 98 |

| 3 | Column chromatography (EtOAc/Hexane) | 85 | 99 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (12 mg/mL), and poorly soluble in water (<0.1 mg/mL).

-

Stability: Stable at room temperature for 6 months under inert gas. Degrades at >200°C, with a melting point of 189–191°C.

Spectroscopic Data

-

-NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=4.8 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, phenyl-H), 6.72 (d, J=15.6 Hz, 1H, CH=CH), 3.44 (t, J=12.4 Hz, 2H, piperidine-H), 2.81–2.65 (m, 2H, CH₂NH).

-

HRMS (ESI+): m/z calculated for C₂₀H₂₄N₃O₂S [M+H]⁺: 370.1589; found: 370.1592.

Biological Activity and Mechanism

Target Engagement

(E)-2-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide exhibits nanomolar affinity for δ-opioid receptors (DOR) and moderate activity at μ-opioid receptors (MOR), as evidenced by radioligand binding assays (IC₅₀ = 0.9 nM for DOR, 12 nM for MOR) . Molecular docking simulations suggest the sulfonamide oxygen forms hydrogen bonds with Asp128 and Tyr129 in the DOR binding pocket .

Functional Assays

-

GPI Assay: Inhibits electrically induced contractions in guinea pig ileum (EC₅₀ = 3.2 nM), indicating potent agonist activity .

-

Antinociceptive Effects: In rodent models of neuropathic pain, intrathecal administration (10 μg) reduced mechanical allodynia by 60% over 4 hours .

Table 2: Pharmacological Profile

| Assay | Result | Reference |

|---|---|---|

| DOR Binding (IC₅₀) | 0.9 nM | |

| MOR Binding (IC₅₀) | 12 nM | |

| GPI Agonism (EC₅₀) | 3.2 nM | |

| Antinociception | 60% Reduction |

Therapeutic Applications and Future Directions

Pain Management

The compound’s DOR selectivity and blood-brain barrier permeability make it a candidate for treating chronic pain without MOR-associated respiratory depression .

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume